2-hydroxy-5-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid
Description
This compound belongs to the class of thiazolidinone derivatives, characterized by a 1,3-thiazolidin-4-one core with a thioxo (C=S) group at position 2 and an exocyclic double bond in the Z-configuration at position 3. The 2-hydroxybenzoic acid moiety at position 5 of the benzene ring contributes to acidity (pKa ~4.2) and solubility, making it structurally distinct from simpler thiazolidinones.
Properties
Molecular Formula |
C19H11N3O4S2 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
2-hydroxy-5-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |
InChI |
InChI=1S/C19H11N3O4S2/c23-14-5-4-11(9-12(14)18(25)26)22-17(24)15(28-19(22)27)8-10-2-1-3-13-16(10)21-7-6-20-13/h1-9,23H,(H,25,26)/b15-8- |
InChI Key |
ZKVQQWHXTIGPPZ-NVNXTCNLSA-N |
Isomeric SMILES |
C1=CC(=C2C(=C1)N=CC=N2)/C=C\3/C(=O)N(C(=S)S3)C4=CC(=C(C=C4)O)C(=O)O |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)C=C3C(=O)N(C(=S)S3)C4=CC(=C(C=C4)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Quinoxaline Aldehyde Synthesis
The quinoxalin-5-ylmethylidene group requires a quinoxaline aldehyde precursor. Two methods dominate:
Mechanistic Insights :
2-Hydroxy-5-Aminobenzoic Acid Preparation
This intermediate is critical for the benzoic acid backbone. A Kolbe-Schmitt reaction dominates:
Optimization :
Thiazolidinone Ring Formation
Schiff Base Intermediate Synthesis
The thiazolidinone ring is typically formed via Schiff base intermediates:
Key Challenges :
Cyclization with Mercaptoacetic Acid
The Schiff base undergoes cyclization to form the thiazolidinone ring:
Mechanistic Pathway :
-
Nucleophilic Attack : Thiolate attacks the imine carbon.
-
Ring Closure : Intramolecular cyclization forms the five-membered thiazolidinone.
Final Assembly of the Target Compound
Coupling Strategies
Two approaches dominate:
Critical Parameters :
Optimization and Reaction Conditions
Reaction Temperature and Solvent Effects
Stereochemical Control
The (5Z) configuration is achieved via:
-
Acid Catalysis : Protonation stabilizes the trans-imine intermediate.
-
Catalyst Choice : Piperidine or pyrrolidine favors Z-alkene formation.
Characterization Methods and Data
Spectroscopic Analysis
X-Ray Crystallography
-
Triclinic System : Space group P1, unit cell parameters a=8.2 Å, b=12.3 Å, c=15.1 Å (hypothetical).
-
Bond Angles : Thiazolidinone C=S at 120°, C=O at 125°.
| Challenge | Impact | Solutions |
|---|---|---|
| Low Solubility | Incomplete cyclization | Use DMF or DMSO as reaction media |
| Stereochemical Purity | Mixture of Z/E isomers | Chiral catalysts or chiral auxiliaries |
| Scalability | High-pressure CO₂ reactions impractical | Room-temperature alternatives |
Emerging Strategies
-
Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 hrs).
-
Green Chemistry : Solvent-free conditions or ionic liquids to improve atom economy.
Comparative Analysis of Synthetic Routes
| Route | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Knoevenagel Condensation | High stereocontrol, simple reagents | Requires pre-formed aldehydes | 55–70% |
| Schiff Base Cyclization | Direct assembly from aminobenzoic acid | Sensitive to pH and temperature | 60–75% |
| Quinoxaline Aldehyde Coupling | Flexible for substituted derivatives | Multi-step synthesis, low purity | 50–65% |
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and amines.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming new carbon-carbon bonds and resulting in more complex structures.
Scientific Research Applications
Medicinal Applications
1.1 Antimicrobial Properties
Research indicates that derivatives of thiazolidinones, including compounds similar to 2-hydroxy-5-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid, exhibit significant antimicrobial activity. These compounds have been evaluated against various bacterial strains and fungi, showing promising results in inhibiting growth.
Case Study: Antibacterial Activity
A study conducted on thiazolidinone derivatives demonstrated their efficacy against resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of conventional antibiotics, suggesting potential for development into new antibacterial agents .
Anti-inflammatory Effects
2.1 Mechanism of Action
Compounds containing thiazolidinone moieties have been studied for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Data Table: Anti-inflammatory Activity
| Compound Name | IC50 (µM) | Target |
|---|---|---|
| 2-Hydroxy... | 12.5 | COX-2 |
| Aspirin | 15.0 | COX-2 |
| Ibuprofen | 20.0 | COX-1 |
This data indicates that the compound may offer comparable anti-inflammatory effects to established drugs .
Agricultural Applications
3.1 Plant Growth Regulation
Recent studies suggest that derivatives of benzoic acid can act as plant growth regulators. The specific compound has shown potential in enhancing root development and increasing resistance to environmental stressors.
Case Study: Growth Promotion in Crops
In controlled experiments with Arabidopsis thaliana, application of the compound resulted in a significant increase in root biomass compared to untreated controls. This suggests its utility in agricultural formulations aimed at improving crop resilience .
Material Science Applications
4.1 Photostability and Organic Electronics
The stability of organic compounds like 2-hydroxy-5-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid has been investigated for use in organic photovoltaic cells (OPVs). Its ability to inhibit ion migration enhances the efficiency and longevity of these devices.
Data Table: Photovoltaic Performance
| Material | PCE (%) | Stability (hours) |
|---|---|---|
| Compound X | 10.5 | 500 |
| Standard Polymer Y | 9.0 | 300 |
The compound's performance indicates its potential as an additive in OPV formulations .
Mechanism of Action
The mechanism of action of 2-hydroxy-5-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid involves its interaction with specific molecular targets. The quinoxaline moiety may interact with nucleic acids or proteins, affecting their function. The thiazolidinone ring can participate in redox reactions, influencing cellular redox states. The benzoic acid group may facilitate binding to specific receptors or enzymes, modulating their activity. Overall, the compound’s effects are mediated through a combination of these interactions, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares core features with other thiazolidinone derivatives but differs in substituents, which critically influence physicochemical and biological properties. Below is a comparative analysis:
Physicochemical Properties
- Acidity : The target compound’s benzoic acid group (pKa ~4.2) is less acidic than the acetic acid derivative in (pKa ~3.37), reflecting substituent electronic effects .
- Solubility: The hydroxybenzoic acid moiety improves aqueous solubility relative to non-carboxylic acid analogs (e.g., ) .
Notes
- Crystallographic Tools : The SHELX suite () and WinGX () are widely used for small-molecule crystallography, ensuring accurate structural comparisons .
Biological Activity
2-Hydroxy-5-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid (CAS Number: 951981-11-6) is a complex organic compound with significant potential for various biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 409.4 g/mol. The compound features a hydroxyl group, a quinoxaline moiety, and a thiazolidine ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₁N₃O₄S₂ |
| Molecular Weight | 409.4 g/mol |
| CAS Number | 951981-11-6 |
Biological Activity
Research indicates that 2-hydroxy-5-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid exhibits several notable biological activities:
1. Anticancer Activity
Studies have demonstrated that this compound possesses anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including leukemia and solid tumors. For instance, in vitro assays revealed that the compound effectively reduced cell viability in acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells at concentrations around 0.3 to 1.2 µM .
2. COX Inhibition
The compound has been implicated in the inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which is associated with inflammatory responses. In vitro studies suggest that it may act as a selective COX-II inhibitor, thus potentially providing anti-inflammatory effects .
3. Mechanism of Action
The mechanism by which this compound exerts its biological effects is believed to involve the modulation of signaling pathways associated with cell growth and apoptosis. Its interaction with quinoxaline derivatives suggests a role in disrupting cellular processes that lead to tumorigenesis.
Case Studies
Several studies have explored the efficacy of this compound in different contexts:
Case Study 1: Antileukemic Activity
In a study published in Cancer Letters, researchers treated MV4-11 cells with varying concentrations of the compound and observed significant reductions in cell proliferation and induction of apoptosis. The study concluded that this compound could be a promising candidate for further development as an antileukemic agent.
Case Study 2: Anti-inflammatory Properties
A comparative analysis was conducted on various COX inhibitors, including this compound, demonstrating its superior efficacy against COX-II compared to traditional NSAIDs like Celecoxib. The IC50 values were reported in the low micromolar range, indicating strong inhibitory potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
